(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8?,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-YDYPAMBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H](C2CCC1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in optimizing the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of functional groups that can enhance biological activity.
Case Study : Research has demonstrated that derivatives of this bicyclic compound exhibit anti-inflammatory and analgesic properties. The incorporation of the tert-butoxycarbonyl group helps in protecting amino functions during synthetic procedures, facilitating the development of more complex drug candidates.
Peptide Synthesis
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is utilized in solid-phase peptide synthesis (SPPS). The Boc protection strategy is widely used in this process to protect amino groups from undesired reactions.
Advantages :
- Stability : The tert-butoxycarbonyl group is stable under acidic conditions but can be easily removed under mild basic conditions.
- Versatility : This compound can be incorporated into various peptide sequences, enhancing the structural diversity of synthesized peptides.
Research and Development
The compound is also employed in proteomics research, where it aids in the study of protein interactions and functions. Its ability to form stable linkages with amino acids makes it a useful tool for modifying peptides and proteins.
Mechanism of Action
The mechanism of action of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions.
Comparison with Similar Compounds
Variations in Amino-Protecting Groups
Key Difference : The choice of protecting group (Boc vs. Fmoc) dictates synthetic strategies. Fmoc is ideal for SPPS, while Boc offers stability in acidic environments .
Stereochemical and Regioisomeric Variants
Key Difference : Stereochemistry significantly impacts biological activity. For example, the (2R,3R) configuration may optimize interactions with protein targets compared to other isomers .
Functional Group Modifications on the Bicyclo Backbone
Key Difference: Substituents like thiazole or benzothiazole enhance bioactivity by enabling π-π interactions with biological targets, whereas the Boc-amino group prioritizes synthetic flexibility .
Analogs in Transport Studies
Key Difference: The unprotected amino analog is critical for transporter inhibition studies, while the Boc-protected derivative is a synthetic precursor .
Biological Activity
Overview
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as Boc-aminobicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound with significant biological implications, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and therapeutic applications.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- CAS Number : 1212474-65-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed under acidic conditions, revealing an active amine that can engage in further chemical reactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as amino acid transporters. Notably, it has been shown to inhibit the L-type amino acid transporter (LAT1), which plays a crucial role in transporting essential amino acids across cellular membranes, particularly in cancer cells and the blood-brain barrier (BBB) .
Inhibition of LAT1
Research indicates that this compound can act as an effective inhibitor of LAT1, thereby reducing the uptake of L-DOPA in dopaminergic neurons . This inhibition is significant because LAT1 is often upregulated in tumors to meet the increased metabolic demands of cancer cells .
Case Study: L-DOPA Transport Modulation
A study demonstrated that this compound reduces L-DOPA-induced responses in dopaminergic neurons by inhibiting LAT1-mediated transport. The electrophysiological experiments showed that the compound decreased membrane hyperpolarization caused by L-DOPA in a concentration-dependent manner, without affecting dopamine's actions directly .
Table 1: Biological Activity Data
| Study | Target | Effect | Concentration | Reference |
|---|---|---|---|---|
| 1 | LAT1 | Inhibition of L-DOPA uptake | 200 μM | |
| 2 | Cancer Cells | Reduced growth via LAT1 inhibition | Varies | |
| 3 | Neurons | Modulation of hyperpolarization response to L-DOPA | Varies |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that introduce the Boc group and carboxylic acid functionality onto the bicyclic core . Its applications extend beyond basic research; it is also utilized in drug development processes where modulation of amino acid transport is critical.
Comparison with Related Compounds
This compound shares structural similarities with other bicyclic amino acids but stands out due to its specific inhibitory action on LAT1 and potential therapeutic applications in cancer treatment and neurological disorders.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) | Bicyclic Amino Acid | LAT1 Inhibitor |
| Tert-Butyl carbamate | Carbamate | General Protecting Group |
| Piperine | Alkaloid | Various Biological Activities |
Q & A
Q. What synthetic strategies are effective for introducing the Boc-protected amino group to bicyclo[2.2.1]heptane scaffolds?
To synthesize the target compound, a common approach involves coupling tert-butoxycarbonyl (Boc) anhydride or Boc-Osu with a pre-formed bicyclo[2.2.1]heptane amine intermediate. Evidence from related compounds (e.g., bicyclo[2.2.1]heptane-2-carboxylic acid derivatives) highlights the use of carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct aminolysis under mild basic conditions (e.g., NaHCO₃) to preserve stereochemical integrity . For example, in , the Boc group was introduced via reaction with tert-butyloxycarbonyl chloride in the presence of triethylamine, yielding protected intermediates with minimal racemization. Reaction monitoring via thin-layer chromatography (TLC) and purification by flash column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity products .
Q. How can the stereochemical configuration of the bicyclo[2.2.1]heptane scaffold be verified post-synthesis?
Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) is essential for confirming enantiopurity. Additionally, X-ray crystallography (as demonstrated in and ) provides unambiguous confirmation of the (2R,3R) configuration. For rapid analysis, NMR spectroscopy (e.g., NOESY or ROESY) can identify spatial proximities between protons on the bicyclic scaffold and the Boc group, correlating with stereochemistry . emphasizes the importance of optical rotation measurements to detect isomeric contamination, particularly when synthesizing derivatives for biological studies.
Advanced Research Questions
Q. What methodologies enable the study of structure-activity relationships (SAR) for bicyclo[2.2.1]heptane derivatives in membrane transport systems?
describes using competitive inhibition assays with radiolabeled amino acids (e.g., [³H]-leucine) to evaluate specificity for Na⁺-independent transport systems (e.g., system L). Researchers can synthesize analogs with modified substituents (e.g., replacing Boc with other protecting groups or altering the carboxylic acid moiety) and measure their IC₅₀ values. For example, replacing the bicyclo[2.2.1]heptane core with bicyclo[3.2.1]octane (as in ) reduced steric hindrance and improved transport inhibition efficacy. Molecular docking (using software like AutoDock Vina) and MD simulations (e.g., GROMACS) can model interactions with transporters like LAT1 .
Q. How can contradictory data on stereochemical effects in biological activity be resolved?
reports minimal stereo-specificity for bicycloheptane-based cyclic nucleotide suppressors, contrasting with studies on rigid scaffolds (e.g., ). To address this, researchers should:
- Perform enantioselective synthesis (e.g., asymmetric hydrogenation with chiral catalysts like Ru-BINAP) to isolate pure (2R,3R) and (2S,3S) enantiomers.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities of each enantiomer to target proteins.
- Conduct conformational analysis via DFT calculations (e.g., Gaussian 09) to assess flexibility; the bicycloheptane scaffold may adopt similar conformations regardless of stereochemistry, explaining reduced stereo-specificity .
Q. What strategies optimize catalytic hydrogenation of bicyclo[2.2.1]heptene precursors to achieve high diastereoselectivity?
and highlight Pd/C-catalyzed hydrogenation under controlled pressure (1–3 atm H₂) and temperature (0–25°C) to reduce double bonds in bicycloheptene intermediates. Solvent choice (e.g., THF or ethanol) and additives (e.g., acetic acid) influence selectivity. For example, hydrogenating compound 15 ( ) in ethanol yielded a saturated product (compound 16) with >95% diastereomeric excess. In situ FTIR monitoring tracks hydrogen uptake, while HPLC-MS ensures completion without over-reduction .
Methodological Considerations
Q. How can computational chemistry predict the solubility and stability of bicyclo[2.2.1]heptane derivatives in aqueous buffers?
COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations estimate solubility parameters by computing the compound’s sigma profile. For stability, accelerated degradation studies (e.g., pH 1–13 buffers at 40°C) coupled with LC-MS identify hydrolysis products (e.g., tert-butyl alcohol from Boc deprotection). notes that ester derivatives (e.g., acetoxy analogs) hydrolyze rapidly under basic conditions, necessitating pH-controlled formulations .
Q. What analytical techniques are critical for characterizing byproducts in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
